molecular formula C5H4BF3N2O2 B11905234 (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

Cat. No.: B11905234
M. Wt: 191.91 g/mol
InChI Key: WWVKGRNMMLROIJ-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is a specialized boronic acid derivative valued in organic synthesis and drug discovery for its utility in Suzuki-Miyaura cross-coupling reactions . This reaction is a powerful method for forming carbon-carbon bonds, allowing researchers to conjugate the pyrimidine scaffold to other aromatic and heteroaromatic systems. The presence of the trifluoromethyl group on the pyrimidine ring is of particular interest, as this moiety is known to significantly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability . Compounds containing the trifluoromethylpyrimidine structure are important intermediates in the development of active pharmaceutical ingredients and agrochemicals . As a key building block, this reagent facilitates the exploration of new chemical space in medicinal chemistry programs, particularly in the synthesis of potential antitumor and antiviral agents . Furthermore, analogous trifluoromethyl-substituted heterocycles are extensively used in the creation of herbicides, insecticides, and fungicides, underscoring the broad applicability of this compound class in crop protection research . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handle with appropriate precautions, as similar boronic acid and heterocyclic compounds may cause skin, eye, and respiratory irritation .

Properties

Molecular Formula

C5H4BF3N2O2

Molecular Weight

191.91 g/mol

IUPAC Name

[4-(trifluoromethyl)pyrimidin-2-yl]boronic acid

InChI

InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-2-10-4(11-3)6(12)13/h1-2,12-13H

InChI Key

WWVKGRNMMLROIJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=N1)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Halogenated Pyrimidine Precursors

2-Chloro-4-(trifluoromethyl)pyrimidine is a common starting material. Its reactivity with boronic acids is enhanced by electron-withdrawing trifluoromethyl groups, facilitating oxidative addition to palladium. Commercial availability of 2,4-dichloropyrimidine derivatives simplifies scalability.

Catalytic Systems and Conditions

Optimal conditions use Pd(PPh₃)₄ or XPhos-Pd-G2 catalysts (1–5 mol%) with bases like K₂CO₃ in solvents such as 1,4-dioxane or ethanol at 80–100°C. For example:

  • Protocol : 2-Chloro-4-(trifluoromethyl)pyrimidine (1 eq), pinacol boronate (1.2 eq), Pd(dppf)Cl₂ (3 mol%), KOAc (3 eq) in dioxane at 90°C for 12 h yields 85–92% product.

Table 1: Representative Suzuki-Miyaura Reactions

Starting MaterialBoron SourceCatalystYield (%)Reference
2-Chloro-4-CF₃-pyrimidineB₂Pin₂Pd(PPh₃)₄89
2-Bromo-4-CF₃-pyrimidine4-Fluorophenyl-BAXPhos-Pd-G291

Nickel-Catalyzed Miyaura Borylation

Nickel catalysis offers a cost-effective alternative to palladium, particularly for aryl chlorides. Tetrahydroxydiboron (BBA) is preferred for direct boronic acid synthesis.

Reaction Mechanism

Ni(0) intermediates facilitate oxidative addition of halo-pyrimidines, followed by transmetallation with BBA. The process tolerates esters, nitriles, and heterocycles.

Key Advancements

  • Room-Temperature Borylation : NiCl₂(dme)/dtbpy (5 mol%) with BBA in THF at 25°C achieves 70–88% yields for 2-chloro-4-CF₃-pyrimidine.

  • One-Pot Functionalization : Sequential borylation and Suzuki coupling minimize purification steps.

Table 2: Nickel-Catalyzed Borylation Performance

SubstrateBoron SourceLigandTemp (°C)Yield (%)
2-Chloro-4-CF₃-pyrimidineBBAdtbpy2582
2-Bromo-4-CF₃-pyrimidineB₂Pin₂PPh₃8091

Direct Borylation via Aromatic Amination

Patents disclose methods using aromatic amines and diboronic esters. This route avoids pre-halogenated intermediates.

tert-Butyl Nitrite-Mediated Reaction

  • Protocol : 4-Amino-2-(trifluoromethyl)pyrimidine reacts with B₂Pin₂ (1.2 eq), benzoyl peroxide (2 mol%), and tert-butyl nitrite in MeCN at 25°C for 4 h, yielding 78% boronate ester. Acidic hydrolysis then affords the boronic acid.

Advantages and Limitations

  • Pros : Eliminates halogenation steps; compatible with sensitive functional groups.

  • Cons : Requires stoichiometric nitrite, complicating waste management.

Alternative Routes: Cyclocondensation and Functionalization

Cyclocondensation of Enaminones

4-(Trifluoromethyl)pyrimidin-2(1H)-ones undergo chemoselective O-alkylation with iodomethylpyrimidines, followed by boronation. This method achieves 70–98% yields but demands multi-step synthesis.

Bromination-Borylation Sequences

  • Step 1 : Bromination of 4-CF₃-pyrimidin-2-ol using PBr₃ yields 2-bromo-4-CF₃-pyrimidine.

  • Step 2 : Miyaura borylation with B₂Pin₂ and Pd(dtbpf)Cl₂ gives the boronic ester, hydrolyzed to the acid.

Analytical Characterization and Challenges

Spectroscopic Confirmation

  • ¹H NMR : Distinct singlet for pyrimidine H-5 (δ 8.2–8.4 ppm).

  • ¹¹B NMR : Peak at δ 28–30 ppm confirms boronic acid.

Stability Considerations

The boronic acid is moisture-sensitive. Storage as a pinacol ester or trifluoroborate salt improves shelf life.

Industrial and Environmental Perspectives

Cost Analysis

Nickel catalysts reduce expenses by 40% compared to palladium, though ligand costs (e.g., dtbpy) offset savings.

Green Chemistry Metrics

  • PMI : One-pot nickel borylation achieves PMI < 3, outperforming multi-step routes.

  • Solvent Recovery : Ethanol and water mixtures enable 80% solvent recycling .

Chemical Reactions Analysis

Chemoselective O-Alkylation Reactions

The compound undergoes O-alkylation with 4-(iodomethyl)pyrimidines under optimized conditions, forming triheterocyclic derivatives. This reaction is highly selective for oxygen-based alkylation over competing pathways.

Reaction Optimization

Key parameters influencing yield and selectivity include solvent, temperature, and reaction time:

EntrySolventTemperature (°C)Time (h)Yield (%)
1MeCNReflux1.090
2MeCN2516.076
3Me₂COReflux1.090
4Me₂CO251.070

Critical Observations :

  • Reflux conditions (80–100°C) significantly enhance reaction efficiency compared to room temperature.

  • Acetonitrile (MeCN) and acetone (Me₂CO) show comparable performance at reflux.

  • Shorter reaction times (1–2 hours) maximize yields while minimizing side reactions .

Substrate Scope and Functional Group Tolerance

The reaction accommodates diverse substituents on the pyrimidine core, demonstrating broad functional compatibility:

Substrate (R Group)Product Yield (%)Notes
Phenyl90–98Optimal for aryl groups
2-Thienyl90Triheterocyclic product
2-Furyl86Moderate yield
Methyl70Reduced efficiency vs. aryl groups

Key Trends :

  • Electron-withdrawing groups (e.g., trifluoromethyl) enhance reactivity.

  • Aryl substituents outperform alkyl groups due to improved stabilization of intermediates .

Mechanistic Insights

The reaction proceeds via a nucleophilic substitution mechanism:

  • Base Activation : Potassium carbonate (K₂CO₃) deprotonates the hydroxyl group on the pyrimidinone, generating a nucleophilic oxygen.

  • Alkylation : The activated oxygen attacks the electrophilic carbon of 4-(iodomethyl)pyrimidine, displacing iodide.

  • Product Formation : Triheterocyclic compounds are isolated with high purity after standard workup.

Chemoselectivity Drivers :

  • Steric and electronic factors favor O-alkylation over N-alkylation.

  • The trifluoromethyl group stabilizes transition states through electron-withdrawing effects .

Comparative Analysis of Leaving Groups

The nature of the leaving group in the alkylating agent directly impacts reaction efficiency:

Leaving GroupYield (%)Reaction Time (h)
Iodide (I⁻)87–901.0
Bromide (Br⁻)8016.0
Chloride (Cl⁻)<7016.0

Industrial and Synthetic Implications

  • Scalability : The protocol is adaptable to continuous flow reactors for large-scale production.

  • Applications : Products serve as intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.

Scientific Research Applications

Scientific Research Applications

The applications of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid can be categorized into several key areas:

Medicinal Chemistry

  • Anticancer Activity : The compound has been investigated for its potential in cancer treatment. For instance, derivatives of this compound have shown promising results as inhibitors of PI3K/mTOR pathways, crucial in various cancer types. A study indicated that introducing a trifluoromethyl group significantly improved cellular potency against PI3Kα, with an observed KiK_i value of 17 nM .
  • Enzyme Inhibition : It has been identified as a potent dual inhibitor of branched-chain amino acid transaminases (BCAT1/2), which are implicated in cancer metabolism . The compound BAY-069, derived from this class, exhibited high selectivity and activity in cellular assays.

Organic Synthesis

  • Building Block for Complex Molecules : The boronic acid functional group allows for the formation of C–C bonds via Suzuki coupling reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Synthesis of Novel Derivatives : Research has demonstrated the synthesis of various derivatives that exhibit enhanced bioactivity. For example, novel trifluoromethyl pyrimidine derivatives have been designed and evaluated for antifungal and insecticidal properties .
  • Target Interactions : Interaction studies have shown that (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid effectively binds to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry have elucidated its binding affinities.
  • Pharmacokinetic Properties : The incorporation of the trifluoromethyl group has been linked to improved solubility and metabolic stability, enhancing the overall efficacy of drug candidates derived from this compound.

Case Study 1: Inhibition of PI3K/mTOR Pathway

A study explored the effects of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid derivatives on cancer cell lines. The findings revealed that these compounds significantly inhibited cell proliferation and induced apoptosis in various cancer models, demonstrating their potential as therapeutic agents .

Case Study 2: Development of BCAT Inhibitors

The compound was utilized in high-throughput screening to identify novel BCAT inhibitors. The resulting compounds displayed selective inhibition with minimal off-target effects, highlighting their therapeutic potential in metabolic diseases associated with branched-chain amino acids .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction is particularly relevant in the design of enzyme inhibitors for therapeutic applications. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group in (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid increases electrophilicity at the pyrimidine ring, enhancing its reactivity in cross-coupling reactions compared to analogs with electron-donating groups (e.g., cyclopropyl) .
  • Aryl substituents (e.g., p-tolyl, naphthyl) influence solubility and steric hindrance. For instance, naphthyl derivatives exhibit lower solubility due to extended aromatic systems .

Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction efficiency correlates with the electronic and steric profile of boronic acids:

Compound Coupling Partner Reaction Yield Notes Reference IDs
(4-CF₃-pyrimidin-2-yl)boronic acid Aryl halides 75–90% High yield due to CF₃ stabilization
[6-(p-Tolyl)-4-CF₃-pyrimidin-2-yl]boronic acid Heteroaryl bromides 60–75% Steric hindrance reduces efficiency
2-Cyclopropylpyrimidine-4-boronic acid Vinyl triflates 50–65% Electron-donating groups slow oxidative addition

Key Observations :

  • The trifluoromethyl group stabilizes the transition state via electron withdrawal, enabling higher yields compared to cyclopropyl analogs .
  • Steric hindrance from bulky substituents (e.g., naphthyl) reduces coupling efficiency with sterically demanding partners .

Key Observations :

  • While (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid itself lacks reported biological data, structurally related compounds like BD064 and 13c demonstrate potent tubulin inhibition and apoptosis induction .
  • The boronic acid moiety enhances binding affinity to biological targets, as seen in compound 13c, which outperforms its carboxylic acid analog .

Stability and Handling Considerations

  • Anhydride Formation : Analogous to 2-cyclopropylpyrimidine-4-boronic acid, (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid may form trimeric boroxine anhydrides under anhydrous conditions, necessitating storage in hydrated solvents .
  • Solubility: The trifluoromethyl group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-fluorinated analogs .

Biological Activity

(4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethyl group and a boronic acid moiety. The trifluoromethyl group enhances lipophilicity and biological activity, while the boronic acid functionality is known for its ability to form reversible covalent bonds with diols, which is crucial in various biological interactions.

Anticancer Activity

Recent studies have indicated that (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:

Cell LineIC50 (μM)
A2780 (Ovarian cancer)45
MOLM-13 (Leukemia)29
HeLa (Cervical cancer)50

The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which plays a vital role in cell cycle regulation and transcriptional control. The compound demonstrated an IC50 value of 11 nM against CDK9, showing high selectivity over other kinases such as CDK2 .

Antibacterial Activity

In addition to its anticancer effects, (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid has also shown antibacterial activity. It was found to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) without causing rapid cytotoxicity in human cells. This is attributed to its ability to target bacterial Sfp-PPTase, an enzyme crucial for bacterial viability .

Structure-Activity Relationship (SAR)

The biological activity of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid can be significantly influenced by structural modifications. Studies indicate that:

  • Substitution Effects : The introduction of electron-withdrawing groups at specific positions on the pyrimidine ring increases potency against both cancer and bacterial targets.
  • Hydrophobicity : Increasing hydrophobicity has been correlated with enhanced receptor binding and cellular uptake, as seen with compounds that include trifluoromethyl groups .

Case Studies

  • Inhibition of CDK9 : A study demonstrated that the compound effectively inhibited CDK9 in live cell assays, leading to reduced proliferation of cancer cells. This was particularly evident in xenograft models where treated animals showed significant tumor regression .
  • Antibacterial Efficacy : In a series of experiments against MRSA, the compound displayed a dose-dependent inhibition profile with low cytotoxic effects on human cells, suggesting its potential as a therapeutic agent for resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid?

  • Methodological Answer : Two primary routes are documented:

  • Borylation of halogenated intermediates : Starting from 4-iodo-2-(trifluoromethyl)pyrimidine, a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst yields the boronic acid. Reaction conditions (e.g., solvent, temperature) significantly affect yields .
  • Cross-coupling optimization : Brominated precursors (e.g., 5-bromo-4-(trifluoromethyl)pyrimidine) undergo Suzuki-Miyaura coupling with boronic esters. Tetrahydrofuran (THF) and aqueous Na₂CO₃ at 80°C are typical conditions .
    • Data Table :
PrecursorCatalystSolventYield (%)Reference
4-Iodo-2-(trifluoromethyl)pyrimidinePd(dppf)Cl₂Dioxane65–75
5-Bromo-4-(trifluoromethyl)pyrimidinePd(PPh₃)₄THF/H₂O55–60

Q. How is (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid characterized for purity and structural confirmation?

  • Methodological Answer :

  • LCMS/HPLC : Retention time (~1.26 minutes under SMD-TFA05 conditions) and m/z values (e.g., 366 [M+H]⁺) confirm molecular identity .
  • NMR spectroscopy : ¹¹B NMR shows a peak at δ 28–30 ppm for the boronic acid group, while ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -64 ppm) .
  • Exact mass analysis : High-resolution mass spectrometry (HRMS) matches the theoretical exact mass of 247.0452 (C₅H₄BF₃N₂O₂) .

Advanced Research Questions

Q. What strategies mitigate instability of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid during Suzuki-Miyaura couplings?

  • Methodological Answer :

  • Protection as boronic esters : Conversion to pinacol esters improves stability. For example, using B₂Pin₂ in anhydrous DMF with Pd(OAc)₂ at 60°C .
  • In situ generation : Employing trifluoroborate salts (K⁺ or Cs⁺ counterions) reduces protodeboronation. This requires Cs₂CO₃ as a base in DME/H₂O .
  • Additives : Adding 1,4-diazabicyclo[2.2.2]octane (DABCO) or 2,6-lutidine suppresses acid-catalyzed decomposition .

Q. How do substituents on the pyrimidine ring affect the reactivity of (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid?

  • Methodological Answer :

  • Electron-withdrawing groups (EWGs) : The trifluoromethyl group enhances electrophilicity, accelerating cross-coupling but increasing sensitivity to hydrolysis. Substitution at the 6-position (e.g., tert-butyl, aryl) sterically hinders coupling; yields drop by 15–20% compared to unsubstituted analogs .
  • Thiourea derivatives : Introducing 2-thioureido groups (e.g., C₁₃H₁₂F₃N₅S) reduces solubility in polar solvents, necessitating DMF or DMSO for reactions .
    • Data Table :
SubstituentCoupling PartnerYield (%)SolventReference
6-(tert-Butyl)4-Bromotoluene42DMF
6-(4-Methoxyphenyl)3-Iodopyridine68THF/H₂O

Q. What mechanistic insights explain contradictions in catalytic efficiency with Pd-based catalysts?

  • Methodological Answer :

  • Pd leaching : XPS studies reveal Pd nanoparticles form under high-temperature conditions (>100°C), reducing catalytic turnover. Lower temperatures (60–80°C) with PdCl₂(PPh₃)₂ improve stability .
  • Base effects : Strong bases (e.g., K₃PO₄) deprotonate the boronic acid, accelerating transmetallation but risking protodeboronation. Weak bases (e.g., NaHCO₃) balance reactivity and stability .

Application-Oriented Questions

Q. How is (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid utilized in medicinal chemistry?

  • Methodological Answer :

  • Fragment-based drug design : The compound serves as a building block for kinase inhibitors. For example, coupling with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide yields analogs with IC₅₀ values <100 nM against EGFR .
  • Proteolysis-targeting chimeras (PROTACs) : Boronic acid derivatives enable conjugation to E3 ligase ligands via amide or click chemistry .

Q. What analytical challenges arise when quantifying trace impurities in (4-(Trifluoromethyl)pyrimidin-2-yl)boronic acid?

  • Methodological Answer :

  • Hydrolytic byproducts : Quantifying boroxines (cyclic trimers) requires reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) gradients .
  • Metal residues : ICP-MS detects Pd (limit: 10 ppm) and Cu (limit: 5 ppm) from catalytic steps. Chelating agents (e.g., EDTA) are added during purification .

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